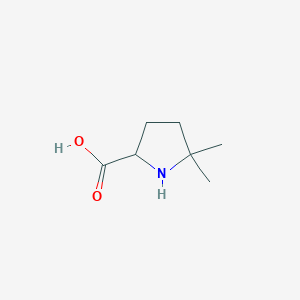
5,5-dimethylpyrrolidine-2-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethylpyrrolidine-2-carboxylic acid is a derivative of proline, a significant amino acid in biochemistry. This compound has garnered attention due to its unique biological and chemical properties. It is often used in various scientific research applications, including chemistry, biology, medicine, and industry.
准备方法
The synthesis of 5,5-dimethylpyrrolidine-2-carboxylic acid typically involves the reaction of suitable starting materials under specific conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts. Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield .
化学反应分析
5,5-Dimethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
5,5-Dimethylpyrrolidine-2-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemical products.
作用机制
相似化合物的比较
5,5-Dimethylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Proline: A fundamental amino acid with similar structural features.
4,4-Dimethylpyrrolidine-2-carboxylic acid: Another derivative with slight structural variations.
Pyrrolidine-2-carboxylic acid: The parent compound with a simpler structure.
生物活性
5,5-Dimethylpyrrolidine-2-carboxylic acid (also known as DMPC) is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, focusing on its interactions with neurotransmitter systems, anticancer properties, and other therapeutic potentials.
Chemical Structure and Properties
- Molecular Formula : C7H13NO2
- Molecular Weight : Approximately 143.19 g/mol
- Functional Groups : Contains a carboxylic acid group and two methyl groups at the 5-position of the pyrrolidine ring.
The biological activity of DMPC is primarily attributed to its ability to interact with various neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors. This interaction is crucial for modulating neurological functions and has implications in treating conditions such as epilepsy.
Neurotransmitter Interaction
- GABA Receptors : DMPC has shown potential in modulating GABAergic activity, which is essential for managing seizures and other neurological disorders.
- Anticonvulsant Activity : Research indicates that DMPC may serve as an anticonvulsant agent, similar to other compounds that affect neurotransmitter systems.
Anticancer Activity
Recent studies have investigated the anticancer properties of DMPC and its derivatives. The compound has been shown to exhibit structure-dependent anticancer activity against various cancer cell lines.
In Vitro Studies
- Cell Lines Tested : A549 human lung adenocarcinoma cells were used to evaluate the cytotoxic effects of DMPC.
- Results : Compounds derived from DMPC demonstrated significant cytotoxicity against A549 cells, with a notable reduction in cell viability observed at specific concentrations .
| Compound | Cell Line | Viability (%) | Notes |
|---|---|---|---|
| DMPC | A549 | 66 | Significant cytotoxicity observed |
| Control | A549 | 100 | Baseline viability |
Antimicrobial Properties
Beyond its anticancer effects, DMPC has also been evaluated for its antimicrobial activity. Studies indicate promising results against multidrug-resistant strains of bacteria.
Antimicrobial Testing
- Pathogens Tested : Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
- Findings : DMPC exhibited selective antimicrobial activity against resistant strains, highlighting its potential as a lead compound in antibiotic development .
Case Studies and Research Findings
-
Anticonvulsant Study :
- A study highlighted the anticonvulsant potential of DMPC through behavioral assessments in animal models. The compound demonstrated efficacy in reducing seizure frequency and severity, supporting its application in treating epilepsy.
-
Cytotoxicity Assessment :
- In a comparative study involving multiple compounds derived from pyrrolidine, DMPC was found to have a lower cytotoxic profile on non-cancerous cells while maintaining significant activity against cancer cells. This suggests a favorable therapeutic window for further exploration in cancer treatment .
- Antimicrobial Efficacy :
属性
IUPAC Name |
5,5-dimethylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4-3-5(8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMIRSVUSWJCFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














